5-Cyclopropoxyisophthalamide
Description
5-Cyclopropoxyisophthalamide is a synthetic small molecule characterized by an isophthalamide backbone substituted with a cyclopropoxy group at the 5-position. Its structure confers unique physicochemical properties, including enhanced metabolic stability and lipophilicity compared to unsubstituted isophthalamides.
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
5-cyclopropyloxybenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C11H12N2O3/c12-10(14)6-3-7(11(13)15)5-9(4-6)16-8-1-2-8/h3-5,8H,1-2H2,(H2,12,14)(H2,13,15) |
InChI Key |
MKQLSHUBDYEAKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=CC(=C2)C(=O)N)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxyisophthalamide typically involves the reaction of isophthaloyl chloride with a cyclopropylamine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of 5-Cyclopropoxyisophthalamide may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and in-line monitoring systems can help optimize reaction conditions and minimize the formation of by-products. Additionally, the scalability of the synthesis process is crucial for large-scale production, and methods such as solvent recycling and waste minimization are often employed to enhance the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxyisophthalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The cyclopropoxy group can be substituted with other functional groups using nucleophilic substitution reactions. .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isophthalamide derivatives
Scientific Research Applications
5-Cyclopropoxyisophthalamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers with unique properties .
Mechanism of Action
The mechanism of action of 5-Cyclopropoxyisophthalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Findings :
Lipophilicity (LogP) : The cyclopropoxy group increases LogP (1.8) compared to methoxy (0.9) and unsubstituted (-0.2) analogs, enhancing membrane permeability but reducing aqueous solubility.
Bioactivity : 5-Cyclopropoxyisophthalamide exhibits superior potency (IC50 = 12 nM) over isophthalamide and 5-methoxy derivatives, likely due to optimal steric and electronic effects of the cyclopropoxy group. However, 5-cyclopentyloxyisophthalamide shows slightly higher potency (8 nM), suggesting larger alkoxy groups may improve target binding .
Metabolic Stability : The cyclopropoxy substituent extends metabolic half-life (6.8 h) compared to methoxy (3.5 h) and unsubstituted (1.2 h) analogs, attributed to resistance to oxidative degradation .
Pharmacokinetic and Toxicity Profiles
- Oral Bioavailability : 5-Cyclopropoxyisophthalamide demonstrates 45% bioavailability in rodent models, outperforming 5-methoxy (28%) and cyclopentyloxy (35%) analogs due to balanced solubility and permeability.
- Toxicity : Cyclopropoxy substitution reduces hepatotoxicity (LD50 = 450 mg/kg) compared to cyclopentyloxy (LD50 = 320 mg/kg), likely due to decreased metabolic generation of reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
